Product packaging for ML 233(Cat. No.:)

ML 233

Cat. No.: B1191970
M. Wt: 359.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Non-peptide apelin receptor agonist (EC50 = 3.7 μM);  exhibits >21-fold selectivity over the closely related angiotensin 1 receptor (EC50 = >79 μM).

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.44

Synonyms

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one

Origin of Product

United States

Pharmacological Characterization of Ml 233 in Preclinical Models

ML 233 is characterized as a potent non-peptide agonist of the apelin receptor (APJ), also known as APLNR or AGTRL-1. In cell-based assays, this compound demonstrates an EC50 of 3.7 μM for apelin receptor activation. This compound exhibits significant selectivity, showing over 21-fold preference for the apelin receptor compared to the closely related angiotensin 1 receptor (AT1), for which its EC50 is greater than 79 μM. Further mechanistic studies have revealed that this compound reduces forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) formation, with maximal effects observed at concentrations of 100 μM. Additionally, it has been shown to induce APJ receptor internalization through β-arrestin recruitment, indicating its functional engagement with the receptor pathway.

Beyond its established role as an apelin receptor agonist, recent preclinical research has identified this compound as a direct inhibitor of tyrosinase (TYR) function, operating independently of the apelin signaling pathway. This inhibitory effect on tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, has been observed to reduce pigmentation in in vivo zebrafish models. In these models, this compound at concentrations of 5 μM and 20 μM significantly inhibited melanogenesis by approximately 20% and 50%, respectively, compared to control groups. The compound's effect on melanogenesis in zebrafish embryos was found to be reversible, and it did not affect melanocyte development.

Furthermore, this compound has demonstrated an impact on cell proliferation in mammalian systems. In B16F10 murine melanoma cells, a 50% reduction in cell number was observed at this compound concentrations between 5 and 10 μM, assessed via ATP production as an indirect measure of cell viability. In vitro experiments combined with computational modeling suggest that this compound's inhibition of melanogenesis is, at least in part, mediated through direct interaction with and inhibition of the TYR protein.

The pharmacological activities of this compound are summarized in the table below:

Target/ActivityAssay TypeEC50 / IC50Selectivity (vs. AT1)Reference
Apelin Receptor AgonismCell-based assay3.7 μM (EC50)>21-fold
Angiotensin 1 ReceptorCell-based assay>79 μM (EC50)N/A
Tyrosinase InhibitionZebrafish melanogenesis~20% at 5 μM, ~50% at 20 μMN/A
Cell Proliferation (B16F10 murine melanoma cells)ATP production (cell viability)5-10 μM (50% reduction)N/A

Pharmacodynamic Biomarker Analysis Following Ml 233 Administration in Animal Models

While ML 233's functional effects, such as the reduction of pigmentation in zebrafish embryos, serve as observable pharmacodynamic outcomes , detailed analyses of specific molecular or physiological biomarkers directly measured following this compound administration in mammalian animal models are not extensively detailed in the retrieved literature. The observed decrease in pigmentation in zebrafish can be considered a phenotypic pharmacodynamic response, indicating target engagement and downstream biological effects related to tyrosinase inhibition. However, information regarding changes in specific protein phosphorylation, gene expression, or other quantifiable molecular indicators in response to this compound in animal models has not been explicitly reported.

Investigation of Ml 233 S Effects on Organ Systems Physiology in Animal Models

Preclinical studies investigating ML 233 have provided some insights into its general tolerability in certain animal models. In studies utilizing zebrafish embryos and larvae, this compound concentrations of 20 μM or lower were found to have no significant toxic side effects during development. This suggests a lack of gross developmental toxicity or overt adverse effects on major organ systems at these concentrations within this model.

While the apelin receptor system, which this compound targets, is known to play a crucial role in various physiological processes, including cardiovascular homeostasis, and its dysregulation is implicated in conditions such as hypertension, heart failure, and atherosclerosis , specific in vivo data detailing the direct physiological effects of this compound on mammalian organ systems (e.g., cardiovascular, renal, respiratory, or neurological systems) in animal models are not comprehensively described in the current literature. The available information primarily focuses on its receptor agonism and tyrosinase inhibition at a cellular or phenotypic level in specific models.

Structure Activity Relationship Sar and Rational Design of Ml 233 Analogs

Methodologies for ML 233 SAR Studies

The discovery and characterization of this compound involved a systematic approach, beginning with high-throughput screening (HTS) of extensive chemical libraries . This compound was identified from a ~330,600 compound Molecular Libraries Small Molecule Repository (MLSMR) collection as the first non-peptide based potent small molecule APJ functional agonist .

Following the initial hit identification, the development of structure-activity relationships (SAR) for this compound was undertaken . This process typically involves iterative chemical modifications of the lead compound and subsequent empirical testing to evaluate changes in biological activity. Key methodologies employed for characterizing this compound's activity and selectivity include:

Cell-Based Functional Assays: These assays are crucial for assessing the compound's ability to activate the apelin receptor. For this compound, this involved measuring its effect on forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) formation . The apelin receptor is known to be coupled to inhibitory Gαi/o subunits, which inhibit cAMP formation .

β-Arrestin Recruitment Assays: Beyond G-protein signaling, this compound's ability to induce APJ receptor internalization via β-arrestin recruitment was also assessed . This assay helps to characterize the compound's functional agonism and potential for biased signaling .

Selectivity Profiling: A critical aspect of SAR studies is evaluating a compound's selectivity for its intended target over closely related receptors or off-targets. This compound was rigorously tested for selectivity against the angiotensin 1 (AT1) receptor, given its structural homology to the apelin receptor . Additionally, broader selectivity profiling against other GPCRs and transporters was performed to identify potential off-target activities .

These methodologies collectively provide a comprehensive understanding of how structural modifications influence the compound's interaction with the apelin receptor and its downstream signaling pathways.

Optimization Strategies for this compound Potency, Efficacy, and Biophysical Properties Relevant to Research

This compound is a potent apelin receptor agonist with an EC50 of 3.7 μM, making it a valuable tool for research into the apelin receptor system . Its selectivity for the apelin receptor over the AT1 receptor is a significant advantage for research applications, allowing for more specific interrogation of the apelin pathway .

Optimization strategies in drug discovery generally aim to refine lead compounds to improve their potency, selectivity, efficacy, and biophysical properties such as pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and safety profiles. For this compound, while its primary utility is as a research tool, certain biophysical properties and off-target activities are relevant for its application in research settings:

Potency and Efficacy: this compound demonstrates low micromolar activity (EC50 = 3.7 μM) at inhibiting cAMP accumulation and activating β-arrestin . This level of potency is suitable for in vitro and some in vivo research applications.

Selectivity: Its >21-fold selectivity over the AT1 receptor is a key optimized feature for distinguishing apelin receptor-mediated effects from those of the angiotensin system . However, this compound has shown some binding activity against other receptors and transporters, including 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, and the norepinephrine (B1679862) transporter . While it is not known if these binding activities translate into functional modifications, they represent potential areas for further optimization if reduced off-target interactions were desired for specific research contexts.

Biophysical Properties:

Solubility: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) up to 50 mM, which is a practical property for preparing stock solutions for laboratory experiments .

Toxicity: this compound exhibits some toxicity towards human hepatocytes with an LC50 of 25.8 μM . This information is crucial for researchers to consider when designing experiments, particularly those involving cellular models or extended exposure times, and highlights a potential limitation for its use in certain in vivo studies or as a therapeutic candidate without further modification.

The focus on this compound as a "tool compound" underscores that its existing optimized properties—potency, selectivity, and solubility—make it highly useful for investigating apelin receptor pharmacology and function in research settings .

Computational and Theoretical Approaches in Ml 233 Research

Molecular Docking Studies of ML 233-Apelin Receptor Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target, thereby providing insights into the binding affinity and interaction modes . For this compound, understanding its precise binding to the apelin receptor is critical given its non-peptide nature and agonist activity . While specific detailed molecular docking studies focusing solely on this compound's interaction with the apelin receptor are not extensively documented in the provided literature, the general application of this method is well-established for apelin receptor ligands . Such studies would typically involve docking this compound into the active site of the APJ receptor to identify key residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking, which contribute to its binding affinity and agonistic properties. The results from these simulations would elucidate the specific binding poses and conformational changes induced upon this compound binding, offering a structural basis for its pharmacological activity.

Molecular Dynamics Simulations to Elucidate this compound Binding Conformational Changes and Receptor Activation

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by providing a dynamic view of ligand-receptor interactions over time . These simulations are essential for understanding the flexibility of both the ligand and the receptor, as well as the conformational changes that occur upon binding and lead to receptor activation. While direct MD simulations specifically detailing this compound's interaction with the apelin receptor were not found in the provided search results, MD simulations have been crucial in assessing the structural stability and binding affinities of other therapeutic peptides, including apelin, with their target receptors, such as APJ . For this compound, MD simulations would allow researchers to observe the dynamic process of its association with the apelin receptor, the stability of the bound complex, and the subsequent conformational rearrangements within the receptor that are indicative of its activation. This dynamic perspective is vital for comprehending the full agonistic mechanism of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a compound with its biological activity . This method is invaluable for predicting the activity of new compounds and for guiding the rational design of analogs with improved properties. This compound was identified through combinatorial screening of the NIH small molecule library, demonstrating its potential as a lead compound for apelin receptor modulation . Subsequent structure-activity relationship (SAR) studies are commonly performed to optimize such hits . QSAR modeling, as a quantitative extension of SAR, would involve developing mathematical models that link various molecular descriptors of this compound and its synthesized or theoretical analogs to their observed apelin receptor agonistic activity. Such models could predict the potency of new this compound derivatives, identify structural features critical for activity and selectivity, and prioritize compounds for synthesis and experimental validation, thereby accelerating the drug discovery process.

In Silico Screening for Novel Apelin Receptor Ligands Based on this compound Scaffold

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds to identify potential drug candidates . Given that this compound itself was discovered through high-throughput screening of a small molecule library , its chemical scaffold provides an excellent starting point for further in silico screening efforts. This approach would involve using the structural features of this compound as a template to search vast chemical databases for compounds with similar structural motifs (scaffold hopping) or physicochemical properties that are predicted to bind to the apelin receptor. Techniques like ligand-based virtual screening (e.g., pharmacophore modeling, shape similarity searches) or structure-based virtual screening (docking large databases into the APJ receptor, guided by this compound's binding mode) could be employed. The goal is to discover novel chemical entities that retain or improve upon this compound's agonistic activity and selectivity, potentially leading to new classes of apelin receptor modulators.

Cheminformatics Analysis of this compound Chemical Space and Ligand Efficiency

Cheminformatics is a discipline that uses computational and informational techniques to analyze chemical data, including molecular structures, properties, and biological activities . For this compound, cheminformatics analysis involves exploring its chemical space, which refers to the theoretical universe of all possible molecules. This compound's molecular formula (C19H21NO4S) and molecular weight (359.44 g/mol ) define its position within this vast space . Cheminformatics tools can be used to characterize this compound's physicochemical properties, compare it to other known apelin receptor ligands, and identify structurally similar compounds. Furthermore, assessing ligand efficiency is a critical aspect of cheminformatics in drug discovery . Ligand efficiency metrics evaluate the binding affinity normalized by molecular size, providing a measure of how efficiently a molecule binds to its target. Analyzing this compound's ligand efficiency can help optimize its scaffold, guiding modifications that improve potency without excessively increasing molecular weight or complexity, thereby leading to more "drug-like" candidates.

Compound Names and PubChem CIDs

Advanced Research Methodologies Applied to Ml 233 Investigation

High-Throughput Screening (HTS) Approaches for Apelin Receptor Modulators Utilizing ML 233 as a Lead

This compound was initially identified through a high-throughput screening (HTS) campaign, marking a pivotal step in the discovery of non-peptide apelin receptor agonists. This compound emerged from a screen of approximately 330,600 compounds within the Molecular Libraries Small Molecule Repository (MLSMR) collection.

The HTS assay was designed to identify functional agonists of the APJ receptor using cell-based assays. From this extensive screening, 347 initial active compounds were identified, representing a hit rate of approximately 0.1% at a 30% activity cut-off, which corresponded to a Z-score of 6.0. The robustness of this cell-based assay was further supported by an average Z' score of 0.56.

Upon its identification, this compound was characterized as a potent APJ functional agonist with an EC50 value of 3.7 µM. It demonstrated significant selectivity, exhibiting over 21-fold selectivity for the apelin receptor compared to the closely related angiotensin 1 (AT1) receptor, where its EC50 was greater than 79 µM. Further mechanistic studies revealed that this compound functions as a full agonist of APJ in cell-based assays, capable of inducing both β-arrestin recruitment and G-protein signaling pathways, which are characteristic of APJ receptor activation.

Table 1: Key Pharmacological Data for this compound

PropertyValueSource
Target ReceptorApelin Receptor (APJ)
Agonist/AntagonistAgonist
EC50 (APJ)3.7 µM
Selectivity over AT1>21-fold (EC50 >79 µM)
Mechanism of ActionFull agonist, β-arrestin recruitment, G-protein signaling

Biophysical Techniques for Elucidating this compound-Apelin Receptor Interactions

Biophysical techniques are indispensable tools for unraveling the intricate details of molecular interactions, including those between small molecules and their target receptors. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography are widely employed to quantify binding affinities, kinetics, and structural changes upon ligand binding.

While these methodologies are critical for comprehensive characterization of receptor-ligand interactions, detailed specific data on this compound's direct interaction with the apelin receptor using SPR, ITC, NMR, or X-ray crystallography were not extensively reported in the provided search results. However, it is noteworthy that SPR analysis has been utilized in studies involving this compound, specifically in the context of its interaction with the tyrosinase protein, where it was found to inhibit melanogenesis in an apelin-receptor-independent manner. This highlights the application of biophysical methods in understanding this compound's broader biological activities, even if direct APJ interaction data via these specific techniques were not detailed in the available information.

Advanced Imaging Techniques to Visualize this compound Distribution or Receptor Activation in Preclinical Settings

Advanced imaging techniques offer powerful capabilities for visualizing the distribution of compounds within biological systems and monitoring receptor activation in real-time in preclinical models. These techniques can include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and various forms of fluorescence or luminescence imaging.

Based on the provided search results, specific studies detailing the visualization of this compound distribution or its direct impact on apelin receptor activation using advanced imaging techniques in preclinical settings were not identified. While there is research into the development of apelin-based PET radiotracers for molecular imaging of the APJ receptor, these studies focus on apelin peptide analogs rather than this compound itself. The absence of such specific reports in the current information suggests an area for potential future investigation into the in vivo pharmacokinetics and pharmacodynamics of this compound.

Omics Technologies in Profiling Cellular and Molecular Responses to this compound

Omics technologies, including transcriptomics, proteomics, metabolomics, and lipidomics, provide comprehensive insights into the global cellular and molecular responses to chemical compounds. These high-throughput approaches allow for the systematic analysis of RNA transcripts, proteins, metabolites, and lipids, respectively, offering a holistic view of biological systems.

Research involving this compound has utilized omics-like approaches to profile its effects. For instance, studies have investigated gene expression variations (transcriptomics) in response to this compound treatment. Notably, a significant portion of the gene expression changes observed after this compound treatment in wild-type embryos were not present in apelin-receptor knockout (KO) embryos post-treatment. This finding suggests that this compound can regulate skin pigmentation through an apelin-receptor-independent mechanism, specifically by interacting with the tyrosinase protein.

Furthermore, in studies on fibroblast cell migration, activation of apelin receptor signaling by this compound was shown to increase cell movement and alter the expression of migration-related genes and proteins, such as Actin and Vimentin. This indicates the application of gene and protein expression analyses (transcriptomics and proteomics) to understand the cellular effects of this compound. These findings underscore the utility of omics technologies in elucidating both receptor-dependent and receptor-independent pathways modulated by this compound.

Research Applications and Future Directions for Ml 233

ML 233 as a Pharmacological Tool for Apelin Receptor System Dissection and Mechanistic Research

This compound serves as a valuable non-peptide agonist for dissecting the apelin receptor system. Its potency and selectivity enable researchers to specifically activate APJ and investigate the downstream signaling pathways and physiological responses. Studies have utilized this compound to understand apelin receptor pharmacology and function in cell-based assays.

Activation of the apelin receptor by agonists like this compound can trigger various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK1/2) pathway. These pathways are involved in diverse cellular processes, and this compound provides a means to selectively stimulate them via APJ. For instance, apelin inhibits calcification and attenuates apoptosis in vascular smooth muscle cells via PI3K/Akt and ERK signaling.

Furthermore, this compound has been instrumental in studying cell migration. Research has shown that activating apelin receptor signaling with apelin peptide and small molecule this compound increases cell movement and the expression of migration-related genes and proteins, such as Actin and Vimentin, in cultured fibroblast cells. Conversely, reducing the expression of the apelin receptor or apelin itself inhibited cell migration in mouse fibroblast cells, highlighting the APJ system's role in this process.

Conceptual Therapeutic Research Areas Benefiting from this compound

The apelin/APJ system is a broad regulator of physiology, making its agonists, including this compound, of interest in various therapeutic research areas.

Cardiovascular Disease Models: The apelin/APJ receptor system is a critical mediator of cardiovascular homeostasis and is implicated in the pathogenesis of conditions such as hypertension, heart failure, and atherosclerosis. this compound, as an APJ agonist, has been explored in this context. The apelin receptor counteracts the pressor effect of angiotensin II and attenuates ischemic injury, suggesting its potential as a novel target for heart failure. Efforts have focused on identifying potent small-molecule APJ agonists, like those mimicking the C-terminal portion of apelin-13, to overcome the short half-life of endogenous apelin.

Metabolic Disorder Models: The apelinergic system also plays a role in metabolic disorders. Research into the apelin system's involvement in conditions such as type 2 diabetes and preeclampsia suggests that this compound could serve as a tool to investigate APJ's impact on metabolic processes.

Neuroprotection Research: this compound has shown promise in neuroprotection studies. Systemic administration of this compound has been found to prevent retinal neuron loss associated with NMDA receptor-mediated excitotoxicity in mice. This suggests that drugs activating the apelin receptor, such as this compound, could be candidates for preventing the progression of certain retinal diseases. The apelin/APJ system also exhibits significant antioxidative stress effects by suppressing endoplasmic reticulum stress-associated oxidative stress via AMPK/TXNIP/NLRP3 signaling pathways, indicating its potential in stroke research.

Inflammation Models: While specific direct studies of this compound in inflammation models are not extensively detailed, the apelin/APJ system generally exhibits anti-inflammatory properties. Therefore, this compound, as an APJ agonist, could be utilized as a research probe to further explore the anti-inflammatory mechanisms mediated by the apelin receptor in various inflammatory conditions.

Integration of this compound with Other Research Probes or Experimental Interventions

This compound can be integrated into research alongside other probes and experimental interventions to gain a more comprehensive understanding of the apelin system. For instance, it can be used in conjunction with endogenous apelin peptides (e.g., apelin-13) to compare the effects of peptide versus non-peptide agonists on APJ signaling and cellular responses. Studies have combined this compound application with siRNA-mediated knockdown of apelin receptor or apelin to confirm APJ-dependent effects on cellular processes like fibroblast migration. This approach allows for the validation of APJ-specific mechanisms and helps delineate the precise roles of the apelin system in various biological contexts.

Challenges and Opportunities in Apelin Receptor Agonist Research with this compound

Research into apelin receptor agonists, including this compound, faces several challenges and presents significant opportunities.

Challenges:

Short Half-Life of Endogenous Ligands: Endogenous apelin peptides have a very short half-life, limiting their direct therapeutic application and necessitating the development of metabolically stable small molecule agonists like this compound.

Receptor Desensitization: Like many G protein-coupled receptors (GPCRs), the apelin receptor can undergo β-arrestin-dependent desensitization and internalization, which can limit the sustained efficacy of agonists.

Complexity of Signaling: The APJ receptor is associated with multiple G-protein subunits (e.g., Gαi/o, Gαq) and can activate diverse downstream signaling pathways, making it challenging to precisely control and predict all physiological effects.

Opportunities:

Development of Potent and Selective Drugs: this compound represents a step towards developing potent and selective non-peptide drugs targeting the apelin receptor, which are essential for both pharmacological tools and potential therapeutics.

Exploration of Biased Agonism: The concept of biased agonism, where ligands selectively activate certain signaling pathways over others (e.g., G-protein signaling versus β-arrestin recruitment), offers an opportunity to develop APJ agonists with more specific and desirable therapeutic profiles, potentially overcoming desensitization issues.

Novel Therapeutic Approaches: A deeper understanding of APJ signaling, facilitated by tools like this compound, can lead to the development of novel pharmaceutical approaches to target GPCRs and potentially new therapeutic strategies for a range of diseases.

Unexplored Biological Roles or Pathophysiological Contexts for Apelin Receptor Modulation by this compound

While significant research has focused on the cardiovascular and neuroprotective aspects of the apelin/APJ system, there are still unexplored biological roles and pathophysiological contexts where this compound could provide valuable insights. The endocytosed apelin receptor, for example, is believed to exert important biological functions that are yet to be fully uncovered.

Beyond its role as an APJ agonist, this compound has been reported to have a distinct biological activity as a direct inhibitor of tyrosinase function, an enzyme crucial for melanin (B1238610) synthesis. This suggests a potential role for this compound in the context of melanocyte-associated diseases and could be an area for further investigation, independent of its apelin receptor agonism.

Furthermore, the apelin/APJ system is widely distributed in various tissues and plays pleiotropic roles, including potential involvement in cancer and wound healing through the regulation of fibroblast migration. While this compound has been used to demonstrate APJ's role in fibroblast migration, its broader implications in cancer progression or tissue regeneration warrant further dedicated investigation. The system's involvement in other eye diseases beyond excitotoxicity, such as retinopathy of prematurity (ROP), diabetic retinopathy (DR), and diabetic macular edema (DME), also presents avenues for exploring this compound's modulatory effects.

Compound Names and PubChem CIDs

Q & A

Q. Basic to Advanced Methodology

  • Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data .
  • Ethics : Obtain institutional approval for human/animal studies involving this compound derivatives .
  • Documentation : Include metadata (e.g., instrument settings, batch numbers) in supplementary files .
    Template :
Data TypeFormatRepositoryAccess Level
Spectral Data.JCAMP-DXZenodoPublic
Simulation Trajectories.DCDGitHubEmbargoed

What interdisciplinary approaches enhance this compound’s application in biomedical research?

Q. Advanced Collaboration Framework

  • Material Science : Partner to study this compound’s biocompatibility in drug delivery systems .
  • Machine Learning : Train models to predict this compound’s pharmacokinetics using open-source datasets .
  • Toxicology : Conduct zebrafish embryo assays to assess acute toxicity thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.